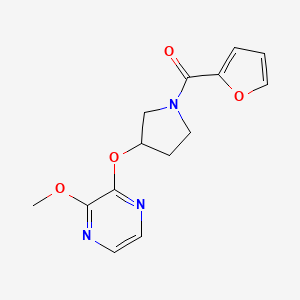![molecular formula C18H20N4OS B2416471 3-[3-[苄基(甲基)氨基]丙基]-2-亚磺酰基-1H-吡啶并[2,3-d]嘧啶-4-酮 CAS No. 688793-35-3](/img/new.no-structure.jpg)
3-[3-[苄基(甲基)氨基]丙基]-2-亚磺酰基-1H-吡啶并[2,3-d]嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-[Benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a synthetic organic compound featuring a unique combination of a pyrido[2,3-d]pyrimidinone core with a benzyl(methyl)amino substituent. This compound has garnered attention for its diverse applications in various scientific domains.
科学研究应用
Chemistry
This compound is used as a building block in the synthesis of more complex molecules and in the study of heterocyclic chemistry.
Biology
Medicine
Preliminary studies suggest it could be explored for therapeutic applications, particularly in areas requiring novel heterocyclic compounds.
Industry
Due to its unique structure, it could be utilized in the development of specialized materials or as an intermediate in organic synthesis processes.
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase that plays a key role in cell cycle regulation . The inhibition of CDK2 can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to exhibit significant cytotoxic activities against various cell lines . These compounds have shown inhibitory activity with IC50 values in the nanomolar range, indicating their potential effectiveness as therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidinone Core: : This is achieved through the reaction of suitable precursors such as pyrimidine derivatives and amines under specific conditions.
Introduction of the Benzyl(methyl)amino Group: : This step involves the substitution reaction where benzyl(methyl)amine is introduced to the intermediate compound, often facilitated by a catalyst or specific reagents.
Incorporation of the Sulfanylidene Group: : This step may require sulfur-based reagents and specific conditions to successfully integrate the sulfanylidene moiety.
Industrial Production Methods
Industrial production may vary, but generally follows scaled-up versions of the synthetic routes described above, utilizing high-efficiency reactors, optimized reaction conditions, and quality control measures to ensure consistency and purity.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfanylidene moiety, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : The benzyl(methyl)amino group can be reduced to yield simpler amine derivatives.
Substitution: : Various nucleophilic and electrophilic substitution reactions can modify different parts of the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and others, typically under mild to moderate conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: : Depending on the target substituent, halogenating agents, alkylating agents, or acylating agents may be used.
Major Products
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Simplified amine derivatives.
Substitution: : Various substituted pyrido[2,3-d]pyrimidinone derivatives.
相似化合物的比较
Similar Compounds
3-[3-[Benzyl(methyl)amino]propyl]-2-oxo-1H-pyrido[2,3-d]pyrimidin-4-one
3-[3-[Phenyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
3-[3-[Benzyl(ethyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Uniqueness
This compound stands out due to the specific configuration and substituents, which might contribute to unique chemical reactivity and potential biological activity not observed in structurally similar compounds.
属性
CAS 编号 |
688793-35-3 |
|---|---|
分子式 |
C18H20N4OS |
分子量 |
340.45 |
IUPAC 名称 |
3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H20N4OS/c1-21(13-14-7-3-2-4-8-14)11-6-12-22-17(23)15-9-5-10-19-16(15)20-18(22)24/h2-5,7-10H,6,11-13H2,1H3,(H,19,20,24) |
InChI 键 |
LPKPRUUZRSXKER-UHFFFAOYSA-N |
SMILES |
CN(CCCN1C(=O)C2=C(NC1=S)N=CC=C2)CC3=CC=CC=C3 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



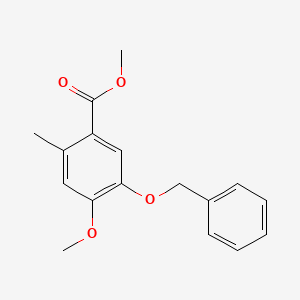
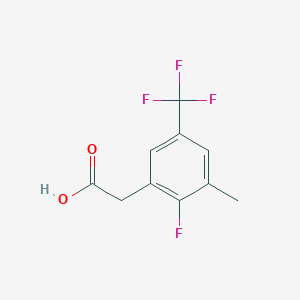
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2416395.png)


![N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide](/img/structure/B2416401.png)
![2-(thiophen-2-yl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2416402.png)
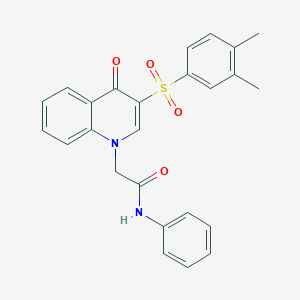
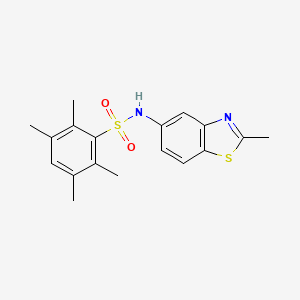
![(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one](/img/structure/B2416406.png)
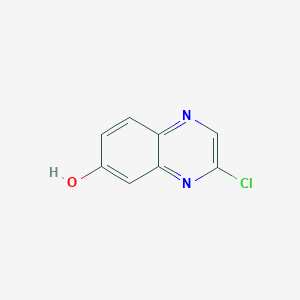
![4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2416408.png)
